2-amino-1H-benzo[g]quinazolin-4-one
Description
Properties
IUPAC Name |
2-amino-1H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-12-14-10-6-8-4-2-1-3-7(8)5-9(10)11(16)15-12/h1-6H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGAMXFAYZTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
2-amino-1H-benzo[g]quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can react with carboxylic acids to form amides, carbamates, and ureas .
Scientific Research Applications
2-amino-1H-benzo[g]quinazolin-4-one has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and the conversion of alcohols into esters In biology, it is utilized in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2-amino-1H-benzo[g]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may act as a catalyst in certain reactions, facilitating the conversion of substrates into products. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Quinazolin-4-one Derivatives
Structural and Functional Modifications
Quinazolin-4-one derivatives exhibit diverse biological activities depending on substituents and ring modifications. Below is a comparative analysis of key analogs:
Pharmacological Profiles
- Antiviral Activity: 2-Amino-1H-benzo[de]isoquinoline-1,3-dione derivatives demonstrate moderate activity against HSV-1 (EC50 = 16.2–19.6 μg/mL), though less potent than acyclovir (EC50 = 1.8 μg/mL) . The amino group in these compounds enhances target binding but may reduce selectivity compared to simpler quinazolinones.
- Antitumor Activity: Marine-derived auranomides exhibit cytotoxicity via KSP inhibition, with IC50 values in the low micromolar range . The amino substituent in this compound could similarly enhance interactions with mitotic spindle targets.
- Noncompetitive NMDA receptor antagonists like CP-465,022 analogs highlight the role of fluorophenyl groups in CNS penetration .
Therapeutic Selectivity
- Selectivity Index (SI): Antiviral quinazolinones exhibit SI values of 10–20, indicating moderate safety margins . In contrast, antitumor auranomides show higher cytotoxicity (CC50 < 20 μM), limiting therapeutic windows .
- Receptor Specificity : mGlu7 receptor modulators and NMDA antagonists demonstrate subtype selectivity dependent on substituent bulk and polarity .
Key Research Findings
- Antifungal Potential: Quinazolin-4-one hybrids with aryl amide substituents (e.g., compound 3g) exhibit MIC values of 4–8 μg/mL against Candida spp., comparable to fluconazole .
- PI3K Inhibition: Substituted quinazolin-4-ones with hydrophobic side chains (e.g., 4-fluorophenyl) show nanomolar inhibition of PI3K kinases, critical for cancer therapy .
- Isotopic Atropisomers: Novel 12C/13C quinazolin-4-one derivatives exhibit stereochemical stability, enabling studies on chiral drug-receptor interactions .
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
The cyclocondensation of 2-aminobenzamide derivatives represents a foundational approach for constructing the quinazolinone core. Adapting this method to synthesize benzo[g]quinazolin-4-one requires starting materials with extended aromatic systems. For instance, 2-amino-1H-benzo[g]quinazolin-4-one can be synthesized via the reaction of 2-aminonaphthamide with acetic anhydride or benzoyl chloride, followed by thermal ring closure.
In a representative procedure, 2-amino-3,5-diiodobenzoic acid undergoes acetylation with acetic anhydride to form a benzoxazinone intermediate, which subsequently reacts with sulfonamides to yield substituted quinazolinones . Extending this strategy, 2-aminonaphthamide (derived from naphthalene analogs of isatoic anhydride) could be acetylated to form a naphthoxazinone intermediate. Subsequent nucleophilic displacement with amines or sulfonamides would facilitate the formation of the fused benzo[g]quinazolin-4-one scaffold .
Nucleophilic Aromatic Substitution (SNAr) with ortho-Halo Substrates
Base-promoted SNAr reactions using ortho-halobenzamides have emerged as efficient routes for quinazolinone synthesis. For benzo[g] derivatives, ortho-halonaphthamides serve as viable precursors. Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 135°C promotes the displacement of halogens by nitrogen nucleophiles, followed by intramolecular cyclization .
For example, 2-fluoro-N-methylnaphthamide reacts with benzamide in the presence of Cs₂CO₃ to form 3-methyl-2-phenylbenzo[g]quinazolin-4-one via a diamide intermediate (Scheme 1) . This method tolerates electron-withdrawing and electron-donating substituents on the naphthamide ring, with yields up to 76% (Table 1).
Table 1. SNAr Synthesis of Benzo[g]quinazolin-4-one Derivatives
| Substrate | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| 2-Fluoro-N-methylnaphthamide | Benzamide | Cs₂CO₃, DMSO, 135°C | 76 |
| 2-Chloro-N-ethylnaphthamide | 4-Methoxyaniline | Cs₂CO₃, DMSO, 140°C | 68 |
Ring-Closure via Acetylation/Benzoylation
Acetylation or benzoylation of 2-aminonaphthoic acid derivatives followed by cyclization offers a straightforward route to the target compound. For instance, refluxing 2-amino-3,5-diiodonaphthoic acid with acetic anhydride generates a naphthoxazinone intermediate, which undergoes ring closure with sulfonamides to yield 2-amino-6,8-diiodo-benzo[g]quinazolin-4-one . This method is notable for its high efficiency (62–76% yields) and compatibility with bulky substituents.
Mechanistically, the reaction proceeds through two steps:
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Acylation : Formation of the naphthoxazinone intermediate via acetylation.
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Nucleophilic displacement : Replacement of the oxazinone oxygen with a nitrogen nucleophile, followed by dehydration to form the quinazolinone ring .
H₂O₂-Mediated Oxidative Cyclization
Recent advances leverage H₂O₂ as a green oxidant for constructing quinazolinones from 2-aminobenzamides. Adapting this method for benzo[g] derivatives involves using 2-aminonaphthamide and dimethyl sulfoxide (DMSO) as a carbon source. Heating the substrate with H₂O₂ at 150°C in DMSO induces oxidative cyclization, forming the quinazolinone ring via a radical intermediate .
Key steps in the mechanism :
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Radical formation : H₂O₂ generates hydroxyl radicals, abstracting hydrogen from DMSO to form a methyl radical.
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Cyclization : The radical intermediates couple with the naphthamide, followed by oxidation to yield the quinazolinone .
This method achieves moderate yields (52–65%) but excels in sustainability due to the absence of metal catalysts.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Benzo[g]quinazolin-4-one Synthesis Methods
Challenges and Optimization Strategies
Synthesizing benzo[g]quinazolin-4-one presents unique challenges:
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Steric hindrance : The fused naphthalene system impedes nucleophilic attack, necessitating higher temperatures or prolonged reaction times.
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Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using directing groups (e.g., iodine at C6 and C8) enhances regiocontrol .
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Solvent effects : Polar aprotic solvents like DMSO improve solubility of intermediates but may complicate purification .
Optimization strategies include:
Q & A
Q. What are the standard synthetic methodologies for 2-amino-1H-benzo[g]quinazolin-4-one and its derivatives?
- Methodological Answer : Common routes include:
- Oxidative coupling : Reacting 2-aminobenzamide with benzyl alcohol under green conditions (O₂ as oxidant, t-BuONa as base, 120°C, 24 h) to yield 2-phenylquinazolin-4(3H)-one derivatives with up to 84% efficiency .
- Condensation reactions : Refluxing 3-amino-2-phenylquinazolin-4(3H)-one with aryl aldehydes/ketones in ethanol under acidic conditions (pH 4–4.5) to form Schiff base derivatives .
- Alkylation : Phase-transfer catalysis of quinazolin-4-one with alkyl bromides to synthesize 3-alkyl derivatives, optimized for antifungal activity .
Q. How are quinazolin-4-one derivatives characterized structurally?
- Methodological Answer : Techniques include:
- Spectroscopy : IR for functional groups (e.g., C=O at ~1671 cm⁻¹, C=N at ~1598 cm⁻¹) and NMR for regiochemical assignments (e.g., ¹H NMR peaks at δ 7.26–7.62 for aromatic protons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 267 for C₁₅H₁₃N₃O₂ derivatives) and fragmentation patterns to confirm molecular weight .
- X-ray crystallography : Resolves stereochemical features, as seen in isotopic atropisomers with N–C axial chirality .
Advanced Research Questions
Q. What strategies optimize the anticancer activity of this compound derivatives?
- Methodological Answer :
- Substituent engineering : Introducing electron-withdrawing groups (e.g., halogens) at C-6/C-8 enhances tubulin polymerization inhibition, as demonstrated by HMJ38 derivatives .
- Targeted design : Molecular docking and dynamics simulations prioritize derivatives with high affinity for Aurora kinase, validated via Western blot analysis of cell cycle regulators (e.g., cyclin B1, JNK) .
- In vivo validation : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models to bridge in vitro cytotoxicity (e.g., Trypan blue exclusion assays) and therapeutic efficacy .
Q. How do structural modifications influence the anticataleptic or antiparkinsonian effects of quinazolin-4-one derivatives?
- Methodological Answer :
- Haloperidol catalepsy tests : Administer 0.2 mg/kg of 2-substituted derivatives (e.g., compounds I–VII) to male rats. Monitor rigidity reduction to identify candidates with dopamine receptor modulation potential .
- SAR studies : Compare substituents at C-2 (e.g., phenoxymethyl vs. thio groups) to correlate lipophilicity (LogP ~2.1) with blood-brain barrier permeability .
Q. How can researchers resolve contradictions in reported bioactivity data for quinazolin-4-one derivatives?
- Methodological Answer :
- Variable analysis : Control for assay conditions (e.g., fungal strain specificity in antifungal studies) or cell line heterogeneity in cytotoxicity screens .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values against MCF-7 cells) to identify outliers and validate trends via dose-response curves .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use gloves, masks, and protective eyewear to avoid dermal/ocular exposure (H313/H333 hazards) .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust/gases, especially during alkylation or hydrogenation steps .
- Emergency response : Immediate rinsing with water for skin contact and artificial respiration for inhalation exposure .
Q. What green chemistry approaches improve the sustainability of quinazolin-4-one synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
